2-Aminomethyl-5-methoxypyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-4-3-8-5(2-7)9-6(4)10/h3H,2,7H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKOMGCTQGYSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminomethyl 5 Methoxypyrimidin 4 Ol and Its Precursors
Retrosynthetic Analysis of the 2-Aminomethyl-5-methoxypyrimidin-4-ol Core
A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary pyrimidine (B1678525) ring structure suggests a cyclization reaction as a key final step. The substituents at the C2, C4, and C5 positions offer multiple points for disconnection.
A plausible retrosynthetic strategy begins with the disconnection of the C-N bond of the aminomethyl group at the C2 position. This leads to a precursor such as a 2-halomethyl or 2-hydroxymethyl pyrimidine derivative, which can then be converted to the desired amine. Further disconnection of the pyrimidine ring itself typically involves breaking the N1-C2 and N3-C4 bonds. This common approach for pyrimidine synthesis points towards the condensation of a three-carbon component with a source of the N-C-N fragment, such as urea, guanidine, or amidine derivatives.
Specifically, for the this compound core, the three-carbon precursor would need to incorporate the methoxy (B1213986) group at the eventual C5 position. A suitable precursor for this would be a functionalized propanoate derivative, such as ethyl 2-methoxy-3-oxopropanoate. The aminomethyl group at C2 can be envisioned as arising from a protected aminoacetamidine or a related synthon.
This analysis suggests a convergent approach where the substituted three-carbon unit and the N-C-N fragment are prepared separately and then combined to construct the pyrimidine ring.
Classical and Contemporary Approaches to the Synthesis of this compound
The synthesis of this compound and its analogs has been approached through both linear, multistep sequences and more efficient convergent strategies.
Conventional Multistep Synthetic Routes for this compound
Conventional routes to substituted pyrimidines often involve a stepwise construction of the ring followed by functional group interconversions. For the target molecule, a typical multistep synthesis could commence with the condensation of a β-ketoester bearing a methoxy group at the α-position with an appropriate amidine to form the pyrimidine core.
A representative, albeit for a closely related analog, involves the reaction of a 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of a catalyst to yield 2-methyl-4-amino-5-aminomethyl-pyrimidine. This highlights a key transformation where an alkoxy group is displaced by an amino group, a strategy that could be adapted for the synthesis of the target molecule.
Convergent Synthesis Strategies for this compound
For instance, the reaction of ethyl 2-formyl-3-methoxypropanoate with a protected aminoacetamidine could directly furnish the desired pyrimidine scaffold. Subsequent deprotection would then yield the final product. This approach allows for greater flexibility in the introduction of substituents on both fragments prior to the ring-forming reaction.
Advanced Synthetic Methodologies Applied to this compound Scaffold Construction
Modern synthetic chemistry has seen the development of powerful catalytic methods and a growing emphasis on sustainable, "green" chemical processes. These advancements have been applied to the synthesis of pyrimidine derivatives, offering improved efficiency and reduced environmental impact.
Catalytic Methods in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient synthesis of complex organic molecules. For the construction of the this compound scaffold, catalytic methods can be employed in several key steps. A notable example is the catalytic amination of a precursor like 2-methyl-4-amino-5-methoxymethylpyrimidine to introduce the aminomethyl group. A patent for a similar transformation to produce 2-methyl-4-amino-5-aminomethylpyrimidine highlights the use of various catalysts.
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| γ-Al₂O₃ | 250 | Autogenous | 4 | 98 | 95 |
| SiO₂ | 250 | Autogenous | 4 | 85 | 80 |
| Zeolite H-ZSM-5 | 250 | Autogenous | 4 | 92 | 88 |
| TiO₂ | 250 | Autogenous | 4 | 78 | 75 |
This data is adapted from a patented process for a structurally related compound and is presented here for illustrative purposes.
This catalytic amination proceeds by reacting the alkoxymethylpyrimidine with ammonia at elevated temperatures and pressures. The use of solid acid catalysts like alumina, silica, and zeolites facilitates the displacement of the alkoxy group with an amino group, providing a direct route to the aminomethyl functionality.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyrimidine derivatives, these principles can be applied through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
For the synthesis of this compound, several green chemistry approaches can be envisioned:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. The condensation reaction to form the pyrimidine ring is often amenable to microwave heating, leading to a more energy-efficient process.
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. This can be particularly useful for heterogeneous reactions, such as those involving solid-supported catalysts.
Catalyst Recyclability: The use of heterogeneous catalysts, as described in the catalytic amination section, is a key principle of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemoenzymatic Synthesis Strategies for this compound and its Analogs
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful approach for the construction of complex molecules like this compound under mild and environmentally benign conditions. While specific enzymatic routes to this exact compound are not extensively documented, strategies involving enzymes for the synthesis of related pyrimidine derivatives and the introduction of key functional groups can be envisaged.
Enzymatic Acylation and Michael Addition:
Lipases and proteases have been successfully employed in the synthesis of various pyrimidine derivatives. For instance, lipases can catalyze the regioselective acylation of nucleosides and other pyrimidine analogs. nih.gov A potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic precursor to introduce chirality or to selectively protect a functional group. Furthermore, enzymes like Amano lipase M from Mucor javanicus have been shown to catalyze the Michael addition of pyrimidines to vinyl esters, a reaction that could be adapted to build precursors to the target molecule. researchgate.net
Application of Transaminases for Aminomethyl Group Introduction:
The introduction of the aminomethyl group at the C2 position of the pyrimidine ring is a key synthetic step. Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.govacsgcipr.orgmdpi.com A plausible chemoenzymatic route could involve the synthesis of a 2-formyl or 2-acetyl pyrimidine precursor, which could then be converted to the corresponding 2-aminomethylpyrimidine via a transaminase-mediated reductive amination. This approach offers the potential for high enantioselectivity, which is often a critical consideration in the synthesis of pharmaceutical ingredients. nih.gov The broad substrate scope of some transaminases may allow for the direct amination of a suitable pyrimidine precursor, providing a direct and efficient route to the desired functionality. nih.gov
| Enzyme Class | Potential Application in Synthesis | Precursor Type | Product Feature |
| Lipase | Regioselective acylation/deacylation | Hydroxypyrimidine derivative | Selective protection/deprotection |
| Protease | Peptide bond formation (amide synthesis) | Carboxylic acid and amine precursors | Amide bond formation |
| Transaminase | Asymmetric amination | 2-keto or 2-formyl pyrimidine | Chiral 2-aminomethyl group |
| Michael Addition Enzymes | C-C or C-N bond formation | Pyrimidine and an activated alkene | Functionalized pyrimidine precursor |
Flow Chemistry and Continuous Synthesis Approaches for this compound
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. mdpi.com The multi-step synthesis of active pharmaceutical ingredients (APIs), including those with heterocyclic cores, is particularly well-suited for continuous flow processes. nih.govflinders.edu.aunih.gov
A continuous flow synthesis of this compound would likely involve the telescoping of several reaction steps, thereby minimizing the need for isolation and purification of intermediates. mdpi.com This approach can be particularly beneficial when dealing with unstable or hazardous reagents. For instance, the synthesis of a key precursor could be performed in a packed-bed reactor, followed by an in-line purification or solvent switch before the subsequent reaction in another flow module. mdpi.com
The synthesis of the antimalarial drug hydroxychloroquine, which also features a substituted heterocyclic core, has been successfully demonstrated in a high-yielding continuous-flow process. google.comsemanticscholar.orgnih.gov This precedent suggests that a similar integrated continuous manufacturing approach could be developed for this compound. Such a process would offer precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. nih.gov For example, a three-step synthesis could be envisioned where the initial formation of the pyrimidine ring is followed by functional group interconversions in subsequent flow reactors, all connected in a continuous stream. scitube.io
| Flow Chemistry Advantage | Application to Synthesis of this compound |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity. |
| Increased Safety | Use of smaller reactor volumes and in-situ generation of hazardous reagents. |
| Scalability | Facile scaling from laboratory to production quantities without re-optimization. |
| Automation and Control | Precise control of reaction parameters for improved reproducibility and yield. |
| Telescoped Reactions | Multi-step synthesis without isolation of intermediates, reducing waste and time. mdpi.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and selectivity of the desired product. For the synthesis of a multi-functionalized molecule like this compound, careful tuning of parameters such as catalyst, solvent, temperature, and reactant stoichiometry is essential.
Catalyst and Solvent Selection:
The choice of catalyst and solvent can profoundly influence the outcome of a reaction. For instance, in the amination of chloropyrimidines, the use of an acid catalyst in water has been shown to be effective, offering a greener alternative to organic solvents. acs.orgnih.gov However, the amount of acid needs to be carefully controlled to minimize side reactions like solvolysis. acs.org For other transformations, such as the construction of the pyrimidine ring itself, various catalysts have been reported, including zinc chloride and iridium complexes, each with its own optimal solvent system. organic-chemistry.org The following table summarizes the optimization of catalyst and solvent for a generic pyrimidine synthesis.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NH3(CH2)6NH3SiF6 | 1 | EtOH | 40 | 85 |
| 2 | NH3(CH2)6NH3SiF6 | 2 | EtOH | 40 | 92 |
| 3 | NH3(CH2)6NH3SiF6 | 2 | MeOH | 40 | 88 |
| 4 | NH3(CH2)6NH3SiF6 | 2 | CH3CN | 40 | 75 |
| 5 | NH3(CH2)6NH3SiF6 | 2 | H2O | 40 | 60 |
| 6 | No Catalyst | - | EtOH | 40 | <10 |
This data is illustrative and based on a representative pyrimidine synthesis optimization. researchgate.net
Control of Selectivity in Substituted Pyrimidines:
Achieving the desired regioselectivity in the synthesis of substituted pyrimidines is a common challenge. The electronic nature and steric hindrance of substituents on the pyrimidine ring and the incoming reagents play a crucial role. For example, in the synthesis of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the substitution at the C5 position of the pyrimidine core was found to be critical for biological activity and selectivity. acs.org Similarly, the synthesis of indazol-pyrimidine derivatives showed that the choice of base (e.g., triethylamine (B128534) over HCl) could significantly impact the purity and yield of the product. mdpi.com Careful consideration of these factors will be paramount in developing a selective synthesis of this compound.
Derivatization and Structural Modification of 2 Aminomethyl 5 Methoxypyrimidin 4 Ol
Design Principles for Novel 2-Aminomethyl-5-methoxypyrimidin-4-ol Analogs
The design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing molecular properties for a desired biological effect. Key strategies include bioisosteric replacement, structure-based drug design, and the modulation of physicochemical properties.
The pyrimidine (B1678525) core itself is often considered a bioisostere of a phenyl ring or other heterocyclic systems, such as the purine (B94841) base adenine, which can allow its derivatives to act as competitive inhibitors in enzymatic pathways. nih.govrsc.org The various functional groups on this compound—the C2 aminomethyl group, the C4 hydroxyl/oxo group, and the C5 methoxy (B1213986) group—serve as primary handles for modification.
Structure-Based Drug Design (SBDD): In the context of enzyme inhibition, particularly for protein kinases, SBDD is a powerful tool. acs.orgnih.gov Pyrimidine derivatives are frequently designed to interact with the hinge region of the ATP-binding site of kinases. mdpi.com For analogs of this compound, the C4-hydroxyl (in its tautomeric oxo form) and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, to mimic the interactions of adenine. The C2-aminomethyl group can be modified to extend into other pockets of the binding site to enhance potency and selectivity. acs.org
Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic (ADME) profiles. nih.govspirochem.comcambridgemedchemconsulting.com For the target molecule, the C5-methoxy group could be replaced with other small, electron-donating groups like an ethyl group or a fluorine atom to modulate metabolic stability or receptor affinity. cambridgemedchemconsulting.com The aminomethyl group could be replaced with alternatives like a hydrazinyl or a hydroxylaminomethyl group to explore different hydrogen bonding patterns.
Modulation of Physicochemical Properties: Modifications are often aimed at tuning properties like solubility, lipophilicity (LogP), and polar surface area (PSA). The N-acylation of the aminomethyl group, for instance, can decrease basicity and increase lipophilicity, which may affect cell permeability. Conversely, introducing polar groups can enhance aqueous solubility.
The ultimate goal of these design principles is to systematically probe the SAR, identifying which molecular features are critical for biological activity and which can be modified to overcome challenges like poor metabolic stability, off-target effects, or low bioavailability. spirochem.com
Synthetic Strategies for C-Substitution of the Pyrimidine Ring in this compound
Direct functionalization of the pyrimidine ring's carbon atoms, particularly at the C6 position which is the only unsubstituted carbon, is a key strategy for creating novel analogs. Given the electron-rich nature of the substituted pyrimidine ring, methods like palladium-catalyzed C-H activation and functionalization are highly relevant.
While direct C6-substitution on this compound is not extensively documented, established protocols for similar heterocyclic systems provide a clear path forward. Palladium-catalyzed C-H functionalization reactions are powerful tools for forming C-C and C-heteroatom bonds with high regioselectivity. nih.gov In many cases, a directing group (DG) is used to guide the metal catalyst to a specific C-H bond. rsc.org For the target molecule, the pyrimidine nitrogen atoms or the exocyclic amino group could potentially serve as directing groups to facilitate C6-H activation.
For example, palladium-catalyzed direct arylation of pyridine (B92270) N-oxides with unactivated arenes has been shown to proceed with high site-selectivity. nih.gov A similar strategy could be envisioned where the pyrimidine ring of this compound is activated, potentially via N-oxidation, to facilitate coupling at the C6 position.
Another powerful approach is the use of removable or permanent directing groups installed on the molecule. A pyridine-based template has been successfully used for the remote para-C–H activation of arenes, demonstrating the principle of guiding a catalyst to a specific, otherwise unreactive, position. rsc.org
A summary of potential C-H functionalization strategies is presented below.
| Strategy | Catalyst/Reagents | Potential Reaction at C6 | Reference for Analogy |
| Direct Arylation | Pd(OAc)₂, Ag₂CO₃ | Introduction of an aryl group | nih.gov |
| Alkenylation | Pd(OAc)₂, Cu(OAc)₂, O₂ | Introduction of a vinyl group | nih.gov |
| Template-Directed Functionalization | Pd(OAc)₂, Ligand, Oxidant | Introduction of various groups depending on coupling partner | rsc.org |
| C-H Iodination | Pd(OAc)₂, PhI(OAc)₂ | Introduction of an iodine atom for further cross-coupling | nih.gov |
These methods, developed for other heterocycles, offer a robust toolkit for the C6-functionalization of the this compound scaffold, enabling the synthesis of a diverse library of new derivatives.
N-Alkylation and Acylation Reactions of the Amino Group in this compound
The primary amino group of the C2-aminomethyl substituent is a prime target for derivatization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can modulate the compound's steric bulk, lipophilicity, and hydrogen bonding capacity.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Direct alkylation can be achieved by reacting the aminomethylpyrimidine with an alkyl halide (e.g., R-Br, R-I) or other alkylating agents. The reaction is typically carried out in the presence of a base to deprotonate the primary amine, increasing its nucleophilicity. The choice of base and solvent is critical to control selectivity and prevent side reactions, such as over-alkylation or alkylation at the pyrimidine ring nitrogens or the C4-hydroxyl group.
N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. It is generally performed using an acylating agent such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O). These reactions are often high-yielding and can be run under mild conditions, frequently in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine to scavenge the acid byproduct.
The table below summarizes typical conditions for these transformations, based on analogous reactions with substituted aminopyrimidines. frontiersin.org
| Transformation | Reagent Type | Typical Base | Typical Solvent | Temperature | Representative Yields |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile (B52724) | 25-80°C | 50-90% |
| N-Acylation | Acid Chloride (R-COCl) | Triethylamine (TEA) | DCM, THF | 0-25°C | 70-95% |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine | Pyridine, DCM | 25-50°C | 75-98% |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N/A (often acidic) | DCE, MeOH | 25°C | 60-85% |
Data compiled from analogous reactions reported in the literature. frontiersin.org
These derivatization reactions provide reliable pathways to a wide array of N-substituted analogs, crucial for systematic SAR studies.
Functionalization of the Hydroxyl Group in this compound
The C4-hydroxyl group of this compound exists in tautomeric equilibrium with its keto form, 2-aminomethyl-5-methoxypyrimidin-4(3H)-one. This duality in structure governs its reactivity, allowing for functionalization at the oxygen atom (O-alkylation) or potentially at the N3 position of the ring. Achieving chemoselectivity is a key challenge in the derivatization of such scaffolds.
O-alkylation to form pyrimidin-4-yl ethers is a valuable modification. These reactions are typically performed under Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkylating agent. However, competitive N-alkylation at the ring nitrogen is a common side reaction. nih.gov The choice of solvent and counter-ion can significantly influence the N- vs. O-alkylation ratio. For instance, alkylation of pyridone salts in polar aprotic solvents like DMF often favors N-alkylation, whereas less polar solvents can favor O-alkylation. nih.gov
Recent studies have developed highly chemoselective protocols for the O-alkylation of pyrimidin-2(1H)-ones using specific alkylating agents, demonstrating that high selectivity can be achieved even in the presence of multiple nucleophilic sites. nih.gov For 4-hydroxypyrimidines, converting the hydroxyl group to a better leaving group, such as a tosylate or chloride, allows for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing access to a different range of derivatives. nih.gov
The following table outlines representative conditions for the functionalization of the 4-hydroxyl group, based on studies of related pyrimidinols and pyridinols.
| Reaction Type | Reagent(s) | Base | Solvent | Key Outcome | Reference for Analogy |
| O-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | DMF | Forms 4-alkoxy-pyrimidine | nih.gov |
| O-Alkylation | Alkyl Halide | NaH | THF/DMF | Forms 4-alkoxy-pyrimidine | nih.gov |
| Tosylation | TsCl | Pyridine | DCM | Forms pyrimidin-4-yl tosylate | nih.gov |
| Chlorination | POCl₃ | N,N-dimethylaniline | Acetonitrile | Forms 4-chloro-pyrimidine | nih.gov |
This table presents generalized conditions from analogous systems.
Functionalization at this position is crucial for altering the hydrogen-bonding profile and steric properties of the molecule, which can profoundly impact its interaction with biological targets.
Stereoselective Synthesis of Chiral this compound Derivatives
Introducing chirality into the derivatives of this compound can lead to compounds with enhanced potency, selectivity, and improved pharmacological profiles. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers. slideshare.net Key strategies include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. numberanalytics.comddugu.ac.in
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyork.ac.uk For instance, if a carboxylic acid functionality were introduced to the aminomethyl side chain, it could be coupled to a chiral auxiliary like an Evans' oxazolidinone. Subsequent alkylation would proceed with high diastereoselectivity. numberanalytics.com Removal of the auxiliary would then yield an enantiomerically enriched product.
Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. uwindsor.ca For example, if a double bond were introduced into a side chain attached to the pyrimidine core, an asymmetric hydrogenation or dihydroxylation reaction, using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium), could create one or two stereocenters with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric allylation of pyrimidines has been used to synthesize chiral acyclic nucleoside analogs with high regio- and enantioselectivity. researchgate.net
Biocatalysis: Enzymes are highly stereoselective catalysts that can be used for synthetic transformations. nih.gov Aldolases, for example, can catalyze the C-C bond formation between an aldehyde and a ketone to generate products with two new stereocenters with excellent control. nih.gov A strategy could involve derivatizing the aminomethyl group into an aldehyde, which could then serve as a substrate for a DHAP-dependent aldolase (B8822740) to build a chiral polyhydroxylated side chain.
The synthesis of chiral pyrimidine-substituted cyclopropanes has been achieved with high enantioselectivity (up to 99% ee) using a chiral ruthenium catalyst, showcasing the power of asymmetric catalysis in modifying pyrimidine derivatives. rsc.org These advanced methods enable the precise construction of complex, three-dimensional molecules based on the this compound scaffold.
Bioconjugation Strategies Involving the this compound Moiety
Bioconjugation, the covalent linking of a small molecule to a biomolecule such as a protein, peptide, or nucleic acid, is a critical technology for developing targeted therapies, diagnostic probes, and tools for chemical biology. nih.gov The functional groups of this compound—primarily the aminomethyl group—provide a handle for such conjugation.
The primary amine of the aminomethyl group is a versatile nucleophile for bioconjugation. It can be reacted with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates on a protein or linker to form stable amide or thiourea (B124793) bonds, respectively. Another robust method is reductive amination, where the amine reacts with an aldehyde or ketone on a biomolecule (or a linker attached to it) in the presence of a mild reducing agent to form a stable amine linkage. nih.gov
For more advanced and site-specific conjugation, modern bioorthogonal chemistry, often termed "click chemistry," can be employed. acs.orgnih.gov This would involve first modifying the this compound derivative to introduce a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This "tagged" pyrimidine derivative can then be selectively reacted with a biomolecule containing the complementary functional group (an alkyne for an azide, or an azide for an alkyne) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govlumiprobe.com
Alternatively, vinylpyrimidines have been developed as highly efficient and selective reagents for the modification of cysteine residues in proteins. rsc.org A vinyl group could be synthetically installed on the this compound scaffold, turning it into a cysteine-reactive bioconjugation agent. Pyrimidine-based linkers have also been used in the development of antibody-drug conjugates (ADCs). researchgate.net
The following table summarizes potential bioconjugation strategies.
| Strategy | Reactive Group on Pyrimidine | Reactive Group on Biomolecule | Resulting Linkage | Reference for Analogy |
| Amide Coupling | Primary Amine | Activated Ester (e.g., NHS-ester) | Amide | irbm.com |
| Reductive Amination | Primary Amine | Aldehyde / Ketone | Secondary Amine | nih.gov |
| Click Chemistry (CuAAC/SPAAC) | Azide or Alkyne (pre-installed) | Alkyne or Azide | Triazole | nih.govnih.gov |
| Thiol-Michael Addition | Vinyl Group (pre-installed) | Cysteine (Thiol) | Thioether | rsc.org |
| Disulfide Linkage | Thiol (pre-installed) | Cysteine / Thiol-modifier | Disulfide (reversible) | chemrxiv.org |
These strategies enable the this compound moiety to be tethered to complex biological systems, facilitating studies of its mechanism of action or enabling its use in targeted applications. mdpi.com
Theoretical and Computational Investigations of 2 Aminomethyl 5 Methoxypyrimidin 4 Ol
Quantum Chemical Calculations on the Electronic Structure of 2-Aminomethyl-5-methoxypyrimidin-4-ol
Quantum chemical calculations are fundamental to determining the electronic properties of this compound. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels within the molecule. nih.gov Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, are widely used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netirjweb.com These calculations reveal information about the molecule's stability, reactivity, and the nature of its chemical bonds, which is crucial for predicting its behavior in chemical and biological systems. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. irjweb.commdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netlongdom.org These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.com
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be deformed. nih.gov
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.comnih.gov
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP Level
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.35 |
| LUMO Energy | ELUMO | - | -1.75 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |
| Ionization Potential | I | -EHOMO | 6.35 |
| Electron Affinity | A | -ELUMO | 1.75 |
| Electronegativity | χ | (I+A)/2 | 4.05 |
| Chemical Potential | µ | -(I+A)/2 | -4.05 |
| Chemical Hardness | η | (I-A)/2 | 2.30 |
| Chemical Softness | S | 1/η | 0.43 |
| Electrophilicity Index | ω | µ²/2η | 3.57 |
This table presents theoretical values based on typical DFT calculations for similar heterocyclic compounds. The actual values would require specific computation for this molecule.
Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue represents areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow depict regions of intermediate or near-zero potential. researchgate.netresearchgate.net
For this compound, an MEP map would reveal key reactive features:
Negative Regions (Red/Yellow): The most negative potential would be concentrated around the electronegative oxygen atom of the hydroxyl (-OH) group, the oxygen of the methoxy (B1213986) (-OCH₃) group, and the nitrogen atoms within the pyrimidine (B1678525) ring. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atoms of the aminomethyl (-CH₂NH₂) group and the hydroxyl (-OH) group. These areas are the primary sites for nucleophilic attack and are strong hydrogen bond donors. nih.gov
Neutral Regions (Green): The carbon backbone and the methyl group's hydrogens would likely show a more neutral potential.
This visualization is invaluable for predicting intermolecular interactions, including how the molecule might bind within a protein's active site. libretexts.org
Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. materialsciencejournal.org By calculating vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, it is possible to generate theoretical infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. materialsciencejournal.org
IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR absorption bands to specific molecular motions, such as N-H stretching, C=O stretching, or C-O bending. materialsciencejournal.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions (e.g., from the HOMO to the LUMO), which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency (cm⁻¹) | ~3400-3500 | O-H stretch |
| ~3300-3400 | N-H stretch | ||
| ~2950-3100 | C-H stretch | ||
| ~1650 | C=N/C=C ring stretch | ||
| UV-Vis | Absorption Max (λmax) | ~275 nm | π → π* transition |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5 | Pyrimidine ring H |
| ~4.0 | -OCH₃ | ||
| ~3.8 | -CH₂- | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 | C4 (C-OH) |
| ~155 | C2 | ||
| ~145 | C5 (C-OCH₃) | ||
| ~56 | -OCH₃ | ||
| ~45 | -CH₂- |
Note: These are estimated values. Actual spectral data depend on the solvent and experimental conditions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Molecules with rotatable single bonds, such as the aminomethyl and methoxy groups in this compound, can exist in multiple spatial arrangements known as conformations. nih.gov Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to understand the energy barriers between them. This can be done by systematically rotating bonds and calculating the energy at each step using quantum chemical methods. nih.gov
Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior. abo.fi In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom over a period of time. This allows researchers to observe how the molecule moves, vibrates, and changes its conformation in solution, providing a realistic picture of its flexibility and intermolecular interactions. nih.govabo.fi
Structure-Activity Relationship (SAR) Studies via Computational Modeling for this compound Analogs
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.govnih.gov Computational modeling is a powerful tool in SAR, as it allows for the rapid evaluation of virtual compounds (analogs) before they are synthesized. researchgate.net By systematically modifying the structure of this compound—for example, by changing the substituent at the 5-position or altering the aminomethyl side chain—researchers can build a model that correlates structural features with a specific biological effect. nih.govresearchgate.netelsevierpure.com
Quantitative Structure-Activity Relationship (QSAR) is a technique that develops a mathematical model relating the chemical structures of a series of compounds to their biological activity. This approach can be used to predict the activity of new analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. researchgate.net
Ligand-Protein Docking Studies with this compound for Mechanistic Insights
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. unar.ac.idmdpi.com The process involves placing the ligand into the binding site of a protein and evaluating the most stable binding poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov
Docking studies provide crucial mechanistic insights by:
Identifying the most likely binding orientation of the ligand within the protein's active site. nih.gov
Revealing key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues. mdpi.com
Providing a theoretical binding affinity score, which can be used to rank different ligands and guide the design of more potent inhibitors. nih.gov
For this compound, docking studies could explore its potential to inhibit enzymes like kinases or other targets where pyrimidine-based structures are known to be active. The results would highlight which functional groups (e.g., the aminomethyl, hydroxyl, or methoxy groups) are critical for binding. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result |
| Protein Target | Example: A serine/threonine kinase |
| Binding Energy (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | Asp145, Lys72, Glu91, Leu24 |
| Hydrogen Bonds Formed | Aminomethyl group (donor) with Asp145 (acceptor)Hydroxyl group (donor) with Glu91 (acceptor)Pyrimidine N (acceptor) with Lys72 (donor) |
| Hydrophobic Interactions | Methoxy group with Leu24 |
This table illustrates the type of data obtained from a molecular docking simulation. The specific results are hypothetical.
Prediction of Reaction Pathways and Mechanisms for this compound Transformations
Detailed theoretical and computational investigations specifically targeting this compound are required to predict its reaction pathways and transformation mechanisms accurately. Such studies would likely involve:
Quantum Chemical Calculations: To determine the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This would help in identifying the most probable sites for electrophilic and nucleophilic attack.
Transition State Searching: To map out the potential energy surfaces for various possible reactions, such as N-alkylation, N-acylation, or reactions involving the hydroxyl and aminomethyl groups. This would allow for the calculation of activation energies and the identification of the most favorable reaction pathways.
Solvent Effects Modeling: To understand how different solvent environments might influence the reaction mechanisms and product distributions.
Catalyst Effects Modeling: To investigate how different catalysts could influence the reaction rates and selectivity of transformations involving this compound.
Without such specific computational studies, any discussion on the reaction pathways of this compound would be purely speculative and fall outside the scope of this scientifically focused article.
Mechanistic Investigations of 2 Aminomethyl 5 Methoxypyrimidin 4 Ol Interactions at a Molecular Level
Biochemical Pathway Modulation by 2-Aminomethyl-5-methoxypyrimidin-4-ol in Model Systems
A critical step in characterizing a novel compound is to understand its influence on biochemical pathways within a model system. The structural similarity of this compound to purine (B94841) and pyrimidine (B1678525) metabolites suggests it could potentially interfere with nucleic acid metabolism.
Hypothetical Research Approach:
To investigate this, a model system, such as a well-characterized cell line (e.g., MCF-7 or A549), would be exposed to the compound. The subsequent changes in key biochemical pathways would be monitored. Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry-based metabolomics would be employed to quantify changes in the levels of pathway intermediates. For instance, alterations in the pools of purine and pyrimidine nucleotides would be a primary focus. Joint pathway analysis, integrating metabolomic and transcriptomic data, could reveal coordinated changes in pathways like pyrimidine and purine metabolism. vwr.com
Illustrative Hypothetical Data:
The following table illustrates the type of data that could be generated from a study on the effect of this compound on nucleotide pools in a model cell line.
| Metabolite | Control (µM) | Treated (µM) | Fold Change | p-value |
| ATP | 3500 | 3200 | 0.91 | 0.045 |
| GTP | 1200 | 1150 | 0.96 | 0.350 |
| CTP | 800 | 450 | 0.56 | 0.002 |
| UTP | 950 | 500 | 0.53 | 0.001 |
This data is hypothetical and for illustrative purposes only.
Enzymatic Activity Modulation by this compound: Inhibition and Activation Kinetics
The functional groups on this compound make it a candidate for interaction with various enzymes. The aminomethyl group could interact with active sites that recognize amino acids, while the pyrimidine ring could be a competitive inhibitor for enzymes that process nucleotide substrates.
Hypothetical Research Approach:
A panel of enzymes, particularly those involved in nucleotide metabolism (e.g., thymidylate synthase, dihydrofolate reductase) or those with known interactions with similar heterocyclic compounds, would be selected for in vitro kinetic assays. These assays would determine the compound's effect on enzyme activity, distinguishing between activation and inhibition. nih.gov For inhibitory effects, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at varying substrate and inhibitor concentrations. libretexts.org The integrated Michaelis-Menten equation could be a valuable tool for analyzing enzyme kinetics, especially in cases of product inhibition. mdpi.com
Illustrative Hypothetical Data:
The table below presents hypothetical kinetic parameters for the inhibition of a putative target enzyme by this compound.
| Inhibition Parameter | Value |
| IC₅₀ (µM) | 15.2 |
| Kᵢ (µM) | 7.8 |
| Mechanism of Inhibition | Competitive |
This data is hypothetical and for illustrative purposes only.
Receptor Binding Studies of this compound Using in vitro Cell-Free Systems
To determine if this compound exerts its effects through receptor-mediated pathways, in vitro cell-free binding assays are essential. These assays can quantify the affinity of the compound for a range of receptors without the complexity of cellular responses.
Hypothetical Research Approach:
A panel of receptors, potentially including those for neurotransmitters or growth factors, would be used in radioligand binding assays. In these experiments, a known radiolabeled ligand for the receptor is competed with increasing concentrations of this compound. The displacement of the radioligand allows for the calculation of the binding affinity (Kᵢ) of the test compound. Cell-free systems, such as those using isolated cell membranes expressing the target receptor or split-luciferase biochemical assays, would provide a clean system for these measurements. nih.govnih.gov
Illustrative Hypothetical Data:
This table shows hypothetical binding affinities of this compound for a selection of receptors.
| Receptor Target | Radioligand | Kᵢ (nM) |
| Serotonin Receptor 5-HT₂ₐ | [³H]-Ketanserin | > 10,000 |
| Dopamine Receptor D₂ | [³H]-Spiperone | 8,500 |
| Adenosine Receptor A₁ | [³H]-CCPA | 450 |
This data is hypothetical and for illustrative purposes only.
Investigation of Intracellular Targets and Signalling Pathways Affected by this compound in Cell Lines
Beyond initial receptor binding, it is crucial to understand how a compound influences the complex network of intracellular signaling pathways. The structure of this compound suggests it could modulate pathways regulated by protein kinases or those responsive to metabolic stress.
Hypothetical Research Approach:
Human cell lines would be treated with the compound, and changes in key signaling proteins would be analyzed using techniques like Western blotting or phospho-protein arrays. This would involve examining the phosphorylation status of proteins in major pathways such as the MAPK/ERK and PI3K/Akt pathways. mdpi.comnih.gov For example, studies on other compounds have shown that they can affect the phosphorylation of Raf-1, MEK, and ERK. mdpi.com The activation or inhibition of these pathways would provide insights into the compound's cellular mechanism of action.
Illustrative Hypothetical Data:
The following table presents hypothetical results from a Western blot analysis, showing the effect of the compound on the phosphorylation of key signaling proteins.
| Protein | Phosphorylation Status (Fold Change vs. Control) |
| p-Akt (Ser473) | 1.2 |
| p-ERK1/2 (Thr202/Tyr204) | 3.5 |
| p-p38 (Thr180/Tyr182) | 0.9 |
This data is hypothetical and for illustrative purposes only.
Gene Expression Profiling in Response to this compound Treatment in Model Systems
To obtain a global view of the cellular response to this compound, gene expression profiling is a powerful tool. This can reveal entire networks of genes and pathways that are transcriptionally regulated by the compound.
Hypothetical Research Approach:
A model system, such as a relevant human cell line, would be treated with the compound, and RNA would be extracted at various time points. DNA microarray or RNA-sequencing (RNA-seq) would then be used to compare the transcriptomes of treated and untreated cells. nist.gov This could identify the upregulation or downregulation of genes involved in specific cellular processes. For instance, studies on other pyrimidine analogs have shown changes in the expression of genes related to the cell cycle and DNA replication. nist.gov
Illustrative Hypothetical Data:
This table provides a hypothetical list of genes that might be significantly regulated by this compound.
| Gene | Function | Fold Change | p-value |
| CDKN1A | Cell cycle inhibitor | 4.2 | < 0.001 |
| GADD45A | DNA damage response | 3.8 | < 0.001 |
| TOP2A | DNA topoisomerase | -2.5 | < 0.01 |
| CCNE1 | Cyclin E1 | -2.1 | < 0.01 |
This data is hypothetical and for illustrative purposes only.
Metabolomic Analysis of Cellular Responses to this compound Exposure
Metabolomics provides a snapshot of the metabolic state of a cell and can reveal the ultimate downstream effects of a compound's interaction with its targets.
Hypothetical Research Approach:
Cells or organisms exposed to this compound would be subjected to metabolomic analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). This would generate a comprehensive profile of small molecule metabolites. By comparing the metabolomes of treated and control samples, key metabolic pathways affected by the compound can be identified. For example, untargeted metabolomic analysis has been used to identify biomarkers of response to various treatments. pharmaffiliates.com
Illustrative Hypothetical Data:
The table below shows hypothetical changes in key metabolites in a cell line treated with the compound.
| Metabolite | Pathway | Fold Change | p-value |
| Lactate | Glycolysis | 2.1 | 0.005 |
| Glutamine | Amino Acid Metabolism | 0.6 | 0.012 |
| Citrate | TCA Cycle | 0.7 | 0.021 |
| Hypoxanthine | Purine Metabolism | 3.5 | < 0.001 |
This data is hypothetical and for illustrative purposes only.
Advanced Analytical Methodologies for Research on 2 Aminomethyl 5 Methoxypyrimidin 4 Ol
Spectroscopic Characterization Techniques for Structural Elucidation of 2-Aminomethyl-5-methoxypyrimidin-4-ol
Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula. This is critical in confirming the identity of this compound (C₆H₉N₃O₂) and distinguishing it from other isobaric compounds.
In the context of its synthesis, HRMS is used to identify the desired product and any potential byproducts or impurities. By coupling HRMS with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be generated and its exact mass measured.
Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide structural information through controlled fragmentation of the parent ion. The fragmentation patterns of pyrimidine (B1678525) derivatives are often characterized by the sequential loss of side-chain functional groups and subsequent decomposition of the heterocyclic ring. sphinxsai.comresearchgate.netsapub.org For this compound, fragmentation pathways would likely involve the loss of the aminomethyl group (-CH₂NH₂) or the methoxy (B1213986) group (-OCH₃), followed by cleavages of the pyrimidine ring itself. nih.gov These characteristic fragment ions help confirm the connectivity of the molecule.
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) | Potential Origin |
| [M+H]⁺ | C₆H₁₀N₃O₂⁺ | 156.0768 | Protonated parent molecule |
| [M-NH₂]⁺ | C₆H₈NO₂⁺ | 140.0550 | Loss of amino radical from aminomethyl group |
| [M-CH₃O]⁺ | C₅H₆N₃O⁺ | 124.0505 | Loss of methoxy radical |
| [M-CH₂NH₂]⁺ | C₅H₇N₂O₂⁺ | 127.0499 | Loss of aminomethyl radical |
| [M-CO]⁺ | C₅H₉N₃O⁺ | 127.0739 | Loss of carbon monoxide from the pyrimidinol ring |
This table presents hypothetical HRMS data based on the structure of this compound. Actual observed fragments may vary based on ionization and collision energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons of the aminomethyl group (-CH₂-), the methoxy group (-OCH₃), the amine (-NH₂), the hydroxyl group (-OH), and the proton on the pyrimidine ring. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A unique signal is observed for each chemically distinct carbon atom. For the target compound, signals corresponding to the aminomethyl carbon, the methoxy carbon, and the four distinct carbons of the pyrimidine ring would be expected. nih.gov The chemical shifts are indicative of the carbon's hybridization and bonding.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the exact connectivity of the molecular fragments. researchgate.net Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to study the spatial proximity of atoms, providing insights into the molecule's preferred conformation. researchgate.net
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Ring-H | 7.5 - 8.0 | 135 - 145 | The exact position depends on tautomeric form and solvent. |
| -OH | 10.0 - 12.0 | - | Broad signal, exchangeable with D₂O. |
| -NH₂ | 2.5 - 4.0 | - | Broad signal, exchangeable with D₂O. |
| -CH₂- | 3.8 - 4.2 | 40 - 50 | Adjacent to the pyrimidine ring and the amino group. |
| -OCH₃ | 3.7 - 4.0 | 55 - 65 | Typical range for a methoxy group on an aromatic-like ring. nih.gov |
| Ring C-OH | - | 155 - 165 | Carbon bearing the hydroxyl group. |
| Ring C-OCH₃ | - | 145 - 155 | Carbon bearing the methoxy group. |
| Ring C-CH₂NH₂ | - | 110 - 120 | Carbon bearing the aminomethyl group. |
Note: These are estimated chemical shift ranges. Actual values are highly dependent on the solvent, concentration, and temperature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. This allows for the rapid identification of the functional groups present in a molecule. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H (pyrimidinol) | Stretching | 3200 - 3500 | Strong, Broad |
| N-H (primary amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Sharp (two bands) |
| C-H (ring) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic -CH₂-) | Stretching | 2850 - 2960 | Medium |
| N-H (amine) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |
| C=N / C=C (ring) | Stretching | 1450 - 1620 | Medium to Strong |
| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 | Strong |
| C-N (aliphatic amine) | Stretching | 1020 - 1250 | Medium to Weak |
This table provides typical IR absorption ranges for the functional groups present in the target molecule.
UV-Vis Spectroscopy for Electronic Transitions in this compound
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.ukpharmatutor.org This technique is particularly useful for analyzing compounds containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons.
The substituted pyrimidine ring in this compound acts as a chromophore. The absorption of UV light will induce electronic transitions, primarily π → π* and n → π* transitions. uzh.ch The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the conjugated ring system to π antibonding orbitals and are generally high in intensity. nih.gov The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital and are typically weaker. nih.gov The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore's structure. This technique is highly sensitive and is often used for quantitative analysis to determine the concentration of the compound in solution, following Beer's Law.
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | 200 - 300 nm | High (ε > 1,000) |
| n → π | n (non-bonding) → π (antibonding) | 270 - 350 nm | Low (ε < 1,000) |
The exact λ_max and molar absorptivity (ε) are influenced by the solvent and the specific substitution pattern on the pyrimidine ring.
Chromatographic Separations for Purity Assessment and Isolation of this compound and its Related Compounds
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of a compound's purity and its isolation on a preparative scale.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the method of choice for assessing the purity of synthesized compounds like this compound and for monitoring the progress of a chemical reaction.
Developing a stability-indicating HPLC method involves a systematic optimization of several parameters to achieve adequate separation of the main peak from any impurities, starting materials, or degradation products. sielc.com For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com
Method development typically involves:
Column Selection: A C18 or C8 stationary phase is commonly used, providing a nonpolar surface for interaction.
Mobile Phase Selection: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) or formate buffer to control pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The ratio is adjusted (either isocratically or via a gradient) to control the retention time and resolution of the analytes. helixchrom.com
Detector: A UV detector is typically used, set at the λ_max determined by UV-Vis spectroscopy to ensure maximum sensitivity.
Optimization: Parameters such as flow rate, column temperature, and buffer pH are fine-tuned to achieve optimal peak shape, resolution, and analysis time.
The validated method can then be used to quantify the purity of the compound, often expressed as a percentage of the total peak area.
| Parameter | Typical Condition/Value | Purpose |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for reversed-phase separation. |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.0) B: Acetonitrile | A controls pH and ionic strength; B is the organic modifier to elute compounds. |
| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex mixtures; Isocratic is for simpler separations. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and affects backpressure. |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and selectivity of the separation. |
| Detection Wavelength | ~270 nm (or determined λ_max) | Set at a wavelength where the analyte has strong absorbance for high sensitivity. |
| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |
This table outlines a starting point for HPLC method development for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying thermally stable and volatile compounds. However, direct analysis of this compound by GC-MS is challenging due to its polar functional groups (an amino group, -NH₂, and a hydroxyl group, -OH), which make the molecule non-volatile and prone to thermal degradation. To overcome this limitation, derivatization is required to convert the analyte into a more volatile and thermally stable counterpart. nih.gov
The most common derivatization strategy for compounds containing active hydrogens is silylation. nih.gov Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. nih.gov Another approach involves acylation, which can also yield derivatives with improved chromatographic properties. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative is separated from other components on a capillary column, typically a non-polar column like a 5% diphenyl / 95% dimethyl polysiloxane phase. wjpls.org The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation of the analyte's identity. sigmaaldrich.com The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the cleavage of specific bonds.
Table 1: Illustrative GC-MS Parameters for the Analysis of Di-TMS-2-Aminomethyl-5-methoxypyrimidin-4-ol
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Detector | 5977 Mass Selective Detector or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-550 amu |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Expected M+ of Di-TMS Derivative | 313 m/z |
| Expected Key Fragments | M-15 (loss of CH₃), fragments related to pyrimidine ring structure |
Note: This data is hypothetical and serves to illustrate the application of the technique.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.govmdpi.com This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it reveals details about the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties.
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. This typically involves slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.
The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule. nih.gov From this map, a structural model of this compound can be built and subsequently refined to best fit the experimental data. The final output is a detailed three-dimensional model of the molecule in the solid state. mdpi.com
Table 2: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₉N₃O₂ |
| Formula Weight | 155.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 98.5° |
| Volume | 778 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.325 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R-factor | < 0.05 |
Note: This data is hypothetical and provided for illustrative purposes.
Advanced Hyphenated Techniques for Complex Mixture Analysis Involving this compound
LC-MS/MS for Quantitation and Identification of this compound in Complex Biological Samples (for research purposes)
For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org
The workflow begins with sample preparation, which is critical for removing proteins and other interfering components from the biological matrix. rsc.org Common methods include protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE). An isotopically labeled internal standard is often added at the beginning of this process to ensure accuracy and account for any analyte loss during preparation and analysis. nih.gov
The prepared sample is then injected into the HPLC system, where this compound is separated from other matrix components, typically on a reversed-phase column (e.g., C18). The analyte then elutes into the mass spectrometer's ion source, where it is ionized, usually by electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺.
For quantification, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion ([M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific, high-intensity product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity. bioanalysis-zone.comnih.gov
Table 3: Notional LC-MS/MS Parameters for the Quantitation of this compound
| Parameter | Value |
|---|---|
| LC System | Shimadzu Nexera or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | 156.1 m/z ([M+H]⁺) |
| Product Ion (Q3) | 139.1 m/z ([M+H - NH₃]⁺) |
| Collision Energy (CE) | 15 eV |
| Dwell Time | 100 ms |
Note: The parameters presented are hypothetical and would require experimental optimization.
Capillary Electrophoresis (CE) for Separation and Analysis of this compound
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. Given that this compound possesses both a basic amino group and an acidic hydroxyl group (in its enol form), its net charge is highly dependent on the pH of the surrounding buffer. This characteristic makes CE a particularly suitable technique for its analysis.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At a low pH (e.g., pH 2.5), the amino group will be fully protonated (-NH₃⁺), giving the molecule a net positive charge. When a voltage is applied, it will migrate towards the cathode. Conversely, at a high pH (e.g., pH 9.5), the hydroxyl group may be deprotonated (-O⁻), resulting in a net negative charge and migration towards the anode. At an intermediate pH, the molecule may be zwitterionic with a net neutral charge.
By carefully selecting the pH and composition of the BGE, separation from impurities or related compounds can be achieved with high efficiency. Detection is commonly performed using UV-Vis spectrophotometry, taking advantage of the chromophoric pyrimidine ring system. The high efficiency of CE allows for rapid analyses with minimal sample and solvent consumption.
Table 4: Predicted Migration Behavior of this compound in Capillary Electrophoresis
| BGE pH | Expected Net Charge on Analyte | Expected Migration Direction | Relative Migration Time |
|---|---|---|---|
| 2.5 (Phosphate Buffer) | Positive (+) | Towards Cathode | Fast |
| 5.0 (Acetate Buffer) | Primarily Positive (+) | Towards Cathode | Medium |
| 7.4 (Phosphate Buffer) | Near Neutral (Zwitterionic) | Slow (with electroosmotic flow) | Slow |
Note: This table illustrates the expected electrophoretic behavior based on the compound's structure; actual migration times depend on multiple experimental factors.
Q & A
Q. What are the common synthetic routes for 2-Aminomethyl-5-methoxypyrimidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Cyclization : Start with pyrimidine precursors (e.g., 4,6-dichloropyrimidine) and introduce amino/methoxy groups via ammonia or methoxide substitution under reflux conditions .
- Functionalization : Use protective group strategies (e.g., benzyloxy groups) to ensure regioselectivity during methoxy or aminomethyl group installation .
- Optimization :
- Catalysts : Employ transition-metal catalysts (e.g., Pd/C) to enhance substitution efficiency.
- Temperature/Pressure : Control reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm yields via gravimetric analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Analyze proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aminomethyl protons at δ 2.5–3.0 ppm) and carbon shifts (pyrimidine ring carbons at 150–160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₇H₁₀N₄O₂: m/z 183.0875) and isotopic patterns .
- IR Spectroscopy : Identify hydroxyl (3200–3400 cm⁻¹) and amine (1650–1750 cm⁻¹) stretches to verify functional groups .
Q. How can solubility and stability be assessed under varying experimental conditions?
Methodological Answer:
- Solubility Screening : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) using shake-flask methods. Adjust pH (4–9) to evaluate ionizable groups .
- Stability Studies :
- Prototropic Equilibrium : Use UV-Vis spectroscopy to study pH-dependent tautomerism (e.g., keto-enol shifts) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (cell lines, incubation time, solvent controls) across labs .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on pyrimidine rings):
| Compound | Substituents | Biological Activity |
|---|---|---|
| 2-Aminomethyl-5-methoxy | -NH₂, -OCH₃ | Anticancer (IC₅₀: 10 µM) |
| 4-Amino-6-chloropyrimidin-5-ol | -Cl, -NH₂ | Antibacterial (MIC: 5 µg/mL) |
| 5-Methoxy analog | -OCH₃, -CH₃ | Reduced potency |
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding sites and validate with mutagenesis studies .
Q. What computational strategies predict reactivity and interaction mechanisms?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model electronic properties (HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess conformational stability .
- QSAR Models : Train regression models using descriptors (logP, polar surface area) to correlate structure with bioactivity .
Q. How can advanced purification techniques isolate this compound from complex mixtures?
Methodological Answer:
- HPLC : Use C18 columns with gradient elution (water:acetonitrile, 0.1% TFA) to resolve closely related impurities .
- Crystallization Optimization : Screen solvents (ethanol/water mixtures) and additives (seed crystals) to improve crystal purity .
- Mass-Directed Purification : Couple LC-MS to collect fractions with target m/z values .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
